TIPP

描述

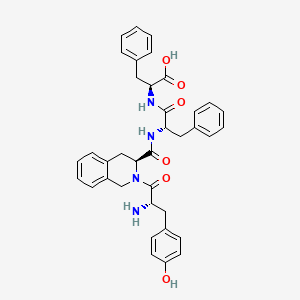

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O6/c38-30(19-26-15-17-29(42)18-16-26)36(45)41-23-28-14-8-7-13-27(28)22-33(41)35(44)39-31(20-24-9-3-1-4-10-24)34(43)40-32(37(46)47)21-25-11-5-2-6-12-25/h1-18,30-33,42H,19-23,38H2,(H,39,44)(H,40,43)(H,46,47)/t30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOUATXRHWNDDW-YRCZKMHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163362 | |

| Record name | Tyrosyl-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-phenylalanyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146369-65-5 | |

| Record name | TIPP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146369655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-phenylalanyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYR-TIC-PHE-PHE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH25YS93HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

theoretical underpinnings of TIPP skills

An In-depth Technical Guide to the Theoretical Underpinnings of TIPP Skills

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound skills, a core component of the Distress Tolerance module in Dialectical Behavior Therapy (DBT), represent a suite of rapid-acting, physiology-based interventions designed for the acute management of overwhelming emotional distress. The acronym this compound stands for T emperature, I ntense Exercise, P aced Breathing, and P rogressive Muscle Relaxation. These techniques are not intended to solve the underlying problems causing distress but rather to quickly de-escalate a state of hyperarousal, thereby preventing impulsive behaviors and allowing for the engagement of higher-order cognitive functions. This guide provides a detailed examination of the theoretical and physiological foundations of each this compound skill, supported by quantitative data from experimental research. It includes summaries of experimental protocols to facilitate replication and further investigation, and visualizes the core mechanisms and pathways using Graphviz diagrams.

Introduction to this compound Skills and the Neurobiology of Distress

Developed by Dr. Marsha Linehan, Dialectical Behavior Therapy (DBT) is an evidence-based psychotherapy designed for individuals with significant emotion dysregulation.[1][2] During acute emotional crises, the sympathetic nervous system (SNS) initiates a "fight or flight" response, leading to physiological changes such as increased heart rate, shallow breathing, and muscle tension, which can overwhelm an individual's capacity for rational thought.[1][2][3]

This compound skills are designed to directly intervene at this physiological level. The core principle is that by intentionally altering the body's chemistry and physiological state, one can rapidly counteract the SNS-driven hyperarousal. This is primarily achieved by activating the parasympathetic nervous system (PNS), the body's "rest and digest" system, which opposes the effects of the SNS.[2][3][4] Activating the PNS helps to slow the heart rate, deepen breathing, and relax muscles, thereby reducing the intensity of the emotional experience and restoring a state of equilibrium from which individuals can more effectively problem-solve.[2]

T - Temperature: The Mammalian Dive Reflex

The "Temperature" component of this compound leverages a powerful, involuntary physiological mechanism known as the Mammalian Dive Reflex (or diving response).[5][6] This reflex is a conserved evolutionary response found in all air-breathing vertebrates that optimizes oxygen conservation during submersion in water.[5]

Mechanism of Action

Activation of the dive reflex is triggered by stimulating cold receptors of the trigeminal nerve, particularly around the face and nostrils, while simultaneously holding one's breath.[5][7] This stimulus sends signals to the brainstem, which in turn activates the vagus nerve (cranial nerve X), a primary component of the parasympathetic nervous system.[7][8] This vagal stimulation results in three primary physiological changes:

-

Bradycardia: A rapid and significant decrease in heart rate, which reduces myocardial oxygen demand.[1][5]

-

Peripheral Vasoconstriction: A narrowing of blood vessels in the extremities, which redirects blood flow away from non-essential muscles and tissues to preserve oxygen for the heart and brain.[1][5][9]

-

Blood Shift: In deep dives, a shift of blood plasma into the thoracic cavity to protect the lungs from the effects of high pressure.[9]

For the purpose of distress tolerance, the key effect is the powerful and immediate induction of bradycardia, which directly counteracts the tachycardia associated with acute stress and anxiety.

Quantitative Data

| Parameter | Intervention | Result | Study Population |

| Heart Rate (HR) | Face immersion in 10°C water with breath-holding. | 22% decrease in HR within 10 seconds. | 7 healthy volunteers.[10] |

| Heart Rate (HR) | Face immersion in 10°C water. | Mean HR decreased to 65.52 bpm (from resting). | Young adults (18-27 years).[7] |

| Heart Rate (HR) | Face immersion in 10°C water. | Mean HR decreased to 57.64 bpm (from resting). | Middle-aged adults (30-40 years).[7] |

| Heart Rate (HR) | Simulated cold-water dive (4.2°C). | Mean HR dropped from 82.67 bpm to 55.35 bpm . | College-aged adults.[8] |

| Mean Arterial Pressure (MAP) | Face immersion in 10°C water with breath-holding. | Significant increase in MAP. | 7 healthy volunteers.[10] |

Experimental Protocol: Facial Immersion

A common protocol to induce the dive reflex in a laboratory setting is as follows:

-

Participant Preparation: Participants are seated or in a prone position and instructed to rest for a baseline period (e.g., 5-10 minutes).[10][11]

-

Baseline Measurement: Record baseline physiological data, including heart rate (via ECG or pulse oximeter) and blood pressure.[10][12]

-

Intervention: A basin of cold water (typically 8-15°C) is placed in front of the participant.[11][13][14] On command, the participant takes a deep breath, exhales partially, and then immerses their entire face in the water for a predetermined duration (e.g., 30-60 seconds) while holding their breath.[14]

-

Data Collection: Physiological parameters are recorded continuously throughout the baseline, immersion, and post-immersion recovery periods.[12][14]

I - Intense Exercise

Engaging in brief, intense physical activity serves to expend the physiological energy associated with the fight-or-flight response.

Mechanism of Action

The efficacy of intense exercise in distress tolerance is multifaceted:

-

Hormonal Regulation: Intense exercise initially causes a spike in the stress hormone cortisol.[15][16] However, this is followed by a rapid drop post-exercise due to the body's negative feedback loop.[16] Critically, vigorous exercise has been shown to dampen the hypothalamic-pituitary-adrenal (HPA) axis response to a subsequent psychosocial stressor.[17]

-

Neurotransmitter Release: Strenuous activity stimulates the release of β-endorphins, endogenous opioids that have analgesic and mood-elevating properties.[18]

-

Energy Expenditure: It provides a physical outlet for the energy mobilized by the SNS, which can reduce feelings of agitation and restlessness.

Quantitative Data

| Parameter | Intervention | Result | Study Population |

| β-Endorphin | One session of intense exercise (85-90% max HR). | Significant increase immediately post-exercise. | 16 elite wrestlers.[18] |

| Serum Cortisol | One session of intense exercise (85-90% max HR). | Significant increase immediately post-exercise. | 16 elite wrestlers.[18] |

| Cortisol Response to Stress | 30 mins of vigorous exercise (70% HRR). | Dampened cortisol reactivity and faster recovery to a subsequent stressor. | 83 healthy men.[17] |

| Emotion Regulation | 12-week aerobic exercise intervention. | Enhanced emotion regulation and improved cognitive control (measured via EEG P3 amplitude). | 47 college students.[19] |

Experimental Protocol: Acute Intense Exercise

-

Participant Screening: Ensure participants are healthy enough for vigorous exercise. Determine maximum heart rate (e.g., 220 - age) or heart rate reserve (HRR).

-

Baseline Measurement: Collect baseline data, including saliva or blood samples for cortisol and self-report measures of emotional state.[17][18]

-

Intervention: The participant engages in 20-30 minutes of aerobic exercise (e.g., running, cycling) at a high intensity, typically defined as 70-90% of maximum heart rate.[17][18][20] Heart rate is monitored continuously.

-

Post-Exercise Measurement: Immediately following the exercise and at specified intervals (e.g., 90 minutes post), collect further biological samples and self-report data to assess changes.[16]

P - Paced Breathing

Voluntarily slowing the rate of breathing is a direct method for increasing parasympathetic activity.

Mechanism of Action

Slow, deep breathing, particularly with an extended exhalation, enhances PNS activity through several mechanisms:

-

Vagal Stimulation: The vagus nerve is tonically active and its activity is modulated by respiration. During exhalation, vagal outflow to the heart increases, slowing the heart rate. By intentionally prolonging the exhalation phase, one can amplify this effect.[21]

-

Baroreflex Enhancement: Slow breathing can enhance the sensitivity of the arterial baroreflex, a key homeostatic mechanism that regulates blood pressure and heart rate.

-

Increased Heart Rate Variability (HRV): Slow breathing at a rate of around 5-6 breaths per minute maximizes respiratory sinus arrhythmia (the natural variation in heart rate that occurs with breathing), which is reflected as an increase in HRV.[22] Higher HRV is a robust indicator of greater parasympathetic tone and improved emotional self-regulation.[23]

Quantitative Data

| Parameter | Intervention | Result | Study Population |

| Heart Rate Variability (HRV) | Paced breathing at 6 breaths/min. | Significant increases in HRV (SDNN, LF power). | Healthy subjects.[23] |

| HRV (Parasympathetic) | Slow-paced breathing (6 breaths/min). | Greater increases in parasympathetic activity (HF-HRV) in individuals with higher psychological distress. | 120 trauma survivors.[22] |

| Central Nervous System | Slow breathing techniques. | Increase in EEG alpha power and decrease in EEG theta power , associated with relaxation. | Healthy subjects.[23] |

| Psychological State | Slow breathing techniques. | Increased comfort, relaxation, pleasantness; Reduced arousal, anxiety, anger, confusion. | Healthy subjects.[23] |

Experimental Protocol: Slow-Paced Breathing

-

Participant Setup: Participants are seated comfortably in a quiet environment. ECG electrodes are attached to monitor heart rate continuously.[2]

-

Baseline Measurement: A resting baseline of 2-5 minutes is recorded, during which the participant breathes spontaneously.[2][22]

-

Intervention: Participants are guided to breathe at a slow, fixed rate (typically 6 breaths per minute) for a set duration (e.g., 2-15 minutes).[22] This can be guided by a visual pacer on a screen or audio cues. A common ratio is a 4-second inhalation and a 6-second exhalation.[2]

-

Data Analysis: ECG data is analyzed to compute time-domain (e.g., RMSSD, SDNN) and frequency-domain (e.g., LF, HF power) HRV metrics for the baseline and intervention periods to assess changes in autonomic activity.[21]

P - Progressive Muscle Relaxation (PMR)

PMR is a technique that involves systematically tensing and then relaxing various muscle groups throughout the body. This process reduces physiological tension and, by extension, psychological distress.

Mechanism of Action

-

Reduction of Sympathetic Arousal: Muscle tension is a direct result of SNS activation. The process of intentionally tensing and then releasing muscles helps to decrease the level of sympathetic arousal.[24]

-

Increased Interoceptive Awareness: PMR draws attention to the contrast between states of tension and relaxation, improving an individual's ability to notice and consciously release muscle tension before it becomes severe.

-

Parasympathetic Rebound: The deliberate relaxation phase following tension can lead to a rebound effect, increasing parasympathetic activity and promoting a deeper state of relaxation than the initial baseline. This is reflected in increased HRV.[6]

Quantitative Data

| Parameter | Intervention | Result | Study Population |

| Salivary Cortisol | Abbreviated PMR intervention. | 8% reduction in diurnal cortisol secretion. | 101 first-year university students.[25] |

| Self-Reported Stress | Abbreviated PMR intervention. | 10% reduction in self-reported stress. | 101 first-year university students.[25] |

| Heart Rate Variability (HRV) | PMR training over 77 days. | Significant gradual increase in HRV (ln RMSSD) compared to a control group. | 21 healthy individuals.[24] |

| HRV (Parasympathetic) | Single PMR session. | Significant increase in normalized high-frequency (HF) HRV. | Healthy subjects.[6] |

Experimental Protocol: Progressive Muscle Relaxation

-

Participant Preparation: Participants are seated in a comfortable chair in a quiet, dimly lit room.[26] Baseline psychological (e.g., self-reported stress/relaxation scales) and physiological (e.g., salivary cortisol, HRV) data are collected.[27][28]

-

Intervention: Participants are guided by an audio recording through a standardized PMR script for approximately 20 minutes.[29]

-

Procedure: For each muscle group (e.g., hands, arms, forehead, legs), the script instructs participants to:

-

Tense the specific muscle group for 5-7 seconds, paying close attention to the feeling of tension.

-

Quickly release the tension and relax for 10-20 seconds, noticing the difference in sensation.[26]

-

The process continues, moving through all major muscle groups of the body.

-

-

Post-Intervention Measurement: Immediately following the PMR exercise, psychological and physiological measures are collected again to assess for changes from baseline.[27][28]

Conclusion and Implications for Research

The this compound skills are potent, fast-acting techniques for emotional de-escalation, grounded in well-defined physiological principles. Each component—Temperature, Intense Exercise, Paced Breathing, and Progressive Muscle Relaxation—targets a distinct but complementary pathway to shift the autonomic nervous system from a state of sympathetic hyperarousal to one of parasympathetic dominance. The research reviewed herein provides robust quantitative evidence for the physiological impact of these interventions on cardiovascular, endocrine, and central nervous system activity.

For drug development professionals, understanding these endogenous mechanisms of emotion regulation may offer insights into novel therapeutic targets. The powerful vagal stimulation induced by the dive reflex or paced breathing, for instance, highlights the potential of interventions that modulate cholinergic pathways. For researchers, the provided protocols offer a foundation for further investigation into the dose-response relationships, long-term efficacy, and specific neural correlates of these powerful mind-body techniques.

References

- 1. nashvillemh.com [nashvillemh.com]

- 2. Single Slow-Paced Breathing Session at Six Cycles per Minute: Investigation of Dose-Response Relationship on Cardiac Vagal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. When complex systems fail: The mammalian dive response and sudden unexpected death - Research Outreach [researchoutreach.org]

- 4. researchgate.net [researchgate.net]

- 5. Diving reflex - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Autonomic Effects of Facial Immersion at Varying Water Temperatures: A Comparative Study Across Two Age Groups | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 8. lakeforest.edu [lakeforest.edu]

- 9. Exploring the dive reflex in mammals and humans | Apnetica [apnetica.com]

- 10. Facial cold receptors and the survival reflex "diving bradycardia" in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heart Rate Variability at Rest Predicts Heart Response to Simulated Diving - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facial cooling-induced bradycardia: attenuating effect of central command at exercise onset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bradycardia during face cooling in man may be produced by selective brain cooling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diving Response Experiment | Student Engagement | ADInstruments [adinstruments.com]

- 15. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 16. Does your workout affect your cortisol? Here's what science says | National Geographic [nationalgeographic.com]

- 17. The effects of exercise intensity on the cortisol response to a subsequent acute psychosocial stressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Effects of Moderate- to High-Intensity Physical Exercise on Emotion Regulation and Subsequent Cognitive Control in Highly Psychologically Stressed College Students - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Improvement of Emotional Response to Negative Stimulations With Moderate-Intensity Physical Exercise [frontiersin.org]

- 21. Cardiac Autonomic Nervous System Activity during Slow Breathing in Supine Position - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The effects of paced breathing on psychological distress vulnerability and heart rate variability in adults sustaining traumatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. How Breath-Control Can Change Your Life: A Systematic Review on Psycho-Physiological Correlates of Slow Breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Increasing Heart Rate Variability through Progressive Muscle Relaxation and Breathing: A 77-Day Pilot Study with Daily Ambulatory Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The effect of progressive muscle relaxation on daily cortisol secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cci.health.wa.gov.au [cci.health.wa.gov.au]

- 27. researchgate.net [researchgate.net]

- 28. [PDF] Effectiveness of Progressive Muscle Relaxation, Deep Breathing, and Guided Imagery in Promoting Psychological and Physiological States of Relaxation | Semantic Scholar [semanticscholar.org]

- 29. Effectiveness of Progressive Muscle Relaxation, Deep Breathing, and Guided Imagery in Promoting Psychological and Physiological States of Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

The Tipping Point of Calm: A Technical Guide to the Physiological Mechanisms of TIPP Distress Tolerance

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals seeking to understand the intricate interplay between physiology and emotional regulation, a new in-depth technical guide details the core mechanisms of TIPP distress tolerance skills. This compound, an acronym for Temperature, Intense Exercise, Paced Breathing, and Progressive Muscle Relaxation, represents a suite of powerful, evidence-based interventions for rapidly de-escalating emotional distress. This whitepaper provides a comprehensive overview of the physiological underpinnings of each component, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Introduction: Hacking the Nervous System in Times of Distress

Intense emotional arousal, often referred to as distress, triggers a cascade of physiological changes mediated by the sympathetic nervous system (SNS), preparing the body for a "fight or flight" response. The this compound skills are designed to counteract this arousal by activating the parasympathetic nervous system (PNS), the body's "rest and digest" system, thereby inducing a state of calm and allowing for more effective cognitive processing.[1][2] This guide delves into the specific physiological and neurobiological mechanisms through which each this compound component achieves this rapid shift in autonomic nervous system balance.

Temperature: Activating the Dive Reflex for Rapid De-escalation

The application of cold stimuli, particularly to the face, is a cornerstone of the this compound strategy, primarily through its activation of the mammalian dive reflex.[3] This innate physiological response is a powerful method for quickly reducing heart rate and promoting a sense of calm.

Core Physiological Mechanisms

Cold water immersion of the face triggers the trigeminal nerve, which in turn stimulates the vagus nerve, a key component of the parasympathetic nervous system.[4] This vagal stimulation leads to a rapid decrease in heart rate (bradycardia) and a redirection of blood flow to vital organs.[3][4][5][6] This response is independent of breath-holding, although often practiced in conjunction.[5]

Quantitative Data on Temperature Interventions

| Parameter | Intervention | Result | Source(s) |

| Heart Rate | Cold water facial immersion (<10°C for 30-40 seconds) | 20-29% reduction | [7][8] |

| Cold water facial immersion (8-10°C) | Significant decrease in minimum heart rate (average 52.66 ± 8.16 min⁻¹) | [9] | |

| Heart Rate Variability (HRV) | Cold water facial immersion | Significant increase in high-frequency (HF) power | [4][5] |

| Post-exercise cold water facial immersion | Faster parasympathetic reactivation (higher LnHF and Ln rMSSD) | [10] | |

| Blood Pressure | Head-out immersion in 14°C water for 1 hour | Increased systolic (by 7%) and diastolic (by 8%) blood pressure | [11] |

| Catecholamines | Head-out immersion in 14°C water for 1 hour | 530% increase in plasma noradrenaline; 250% increase in plasma dopamine | [11] |

Experimental Protocol: Cold Water Facial Immersion

A common experimental protocol to induce the dive reflex involves the following steps:

-

Baseline Measurement: Record baseline heart rate and heart rate variability for a set period (e.g., 5 minutes) while the participant is in a resting state.

-

Intervention: Instruct the participant to hold their breath and immerse their face in a basin of cold water (typically <10°C or between 8-10°C) for a duration of 30 to 40 seconds.[9][12]

-

Post-Intervention Measurement: Continue to record heart rate and HRV during and after the facial immersion to measure the physiological response.

-

Control Conditions: Include control conditions such as breath-holding without facial immersion or facial immersion in thermoneutral water to isolate the effects of the cold stimulus.

Signaling pathway of the mammalian dive reflex.

Intense Exercise: A Surge of Endorphins for Mood Modulation

Engaging in brief, intense exercise is a core component of this compound, leveraging the body's natural production of mood-enhancing neurochemicals to counteract emotional distress.

Core Physiological Mechanisms

Intense physical activity stimulates the release of beta-endorphins from the pituitary gland.[13] These endogenous opioids bind to opioid receptors in the brain, leading to analgesic effects and feelings of euphoria, often referred to as a "runner's high."[14] High-intensity exercise also triggers the release of other neurotransmitters, such as catecholamines (adrenaline and noradrenaline) and serotonin, which can increase alertness and improve mood.[5]

Quantitative Data on Intense Exercise Interventions

| Parameter | Intervention | Result | Source(s) |

| Beta-Endorphin (B3029290) Levels | High-intensity exercise (80% VO2max) | Significant increase to ~16.1 pmol/l | [13] |

| Moderate-intensity exercise (60% VO2max) | No significant increase (~6.3 pmol/l) | [13] | |

| High-Intensity Interval Training (HIIT) | Significant increase in endorphin release in brain regions for pain, reward, and emotion | [14][15][16][17] | |

| Two-month exercise program (Opioid Use Disorder patients) | Significant increase in β-endorphin levels post-exercise (e.g., from 63.8 to 185.6 pg/mL in one group) | [18] |

Experimental Protocol: Measuring Endorphin Release Post-Exercise

A typical experimental design to quantify exercise-induced endorphin release includes:

-

Participant Selection: Recruit participants with a specified level of physical fitness.

-

Intervention: Participants engage in a standardized exercise protocol, such as a 60-minute session of high-intensity interval training (HIIT) or a treadmill run at a specific percentage of their VO2max.[13][14][19]

-

Blood Sampling/Imaging: Collect blood samples before and after the exercise intervention to measure plasma beta-endorphin levels using techniques like ELISA.[13] Alternatively, utilize neuroimaging techniques such as positron emission tomography (PET) to measure endorphin release directly in the brain.[14][15][19]

-

Control Group: A control group undergoes a period of rest instead of exercise to account for any diurnal variations in hormone levels.

Experimental workflow for endorphin measurement.

Paced Breathing: Enhancing Vagal Tone and Heart Rate Variability

Slow, paced breathing is a powerful technique for shifting the autonomic nervous system towards a parasympathetic dominant state, thereby promoting relaxation and reducing physiological arousal.

Core Physiological Mechanisms

Paced breathing, particularly at a rate of around 6 breaths per minute, enhances respiratory sinus arrhythmia (RSA), the natural variation in heart rate that occurs with breathing.[20][21] This practice increases heart rate variability (HRV), a key indicator of parasympathetic nervous system activity and cardiac vagal tone.[20][22][23][24] The mechanism is thought to involve the stimulation of the vagus nerve and the strengthening of the baroreflex, a homeostatic mechanism that controls blood pressure.[20][22]

Quantitative Data on Paced Breathing Interventions

| Parameter | Intervention | Result | Source(s) |

| Heart Rate Variability (HRV) | Slow-paced breathing (6 breaths/min) | Increased RMSSD in all conditions compared to control | [22] |

| Slow-paced breathing (6 breaths/min) | Increased total power, low-frequency power, and SDNN of HRV | [25] | |

| Slow-paced breathing (6 breaths/min) | Increased blood pressure and HRV fluctuations | [20] | |

| Blood Pressure | Slow-paced breathing (6 breaths/min) | Decreased mean blood pressure | [20] |

| Sympathetic Activity | Breathing at 6 bpm in COPD patients | Significant drop in sympathetic nerve activity (from 61.3 to 53.0 bursts per 100 heartbeats) | [23] |

Experimental Protocol: Assessing Autonomic Response to Paced Breathing

A typical experimental setup to measure the effects of paced breathing on the autonomic nervous system is as follows:

-

Baseline Recording: Record baseline electrocardiogram (ECG) and respiration for a specified duration (e.g., 5-10 minutes) to establish baseline HRV and respiratory rate.[25]

-

Paced Breathing Intervention: Guide the participant to breathe at a specific rate, commonly 6 breaths per minute, for a set period (e.g., 5, 10, 15, or 20 minutes) using a visual or auditory pacer.[22][25]

-

Continuous Monitoring: Continuously record ECG and respiration throughout the intervention.

-

Data Analysis: Analyze the ECG data to calculate various HRV parameters, such as the root mean square of successive differences (RMSSD), high-frequency (HF) power, and low-frequency (LF) power, to quantify changes in parasympathetic and sympathetic activity.

Physiological cascade of paced breathing.

Progressive Muscle Relaxation: Releasing Tension and Reducing Stress Hormones

Progressive Muscle Relaxation (PMR) is a technique that involves systematically tensing and then relaxing different muscle groups throughout the body. This practice directly addresses the physical manifestation of stress and anxiety.

Core Physiological Mechanisms

By consciously tensing and releasing muscles, individuals become more aware of the physical sensations of tension and relaxation.[26] This process helps to reduce muscle tension, which in turn sends signals to the brain to decrease the sympathetic "fight or flight" response. PMR has been shown to lower heart rate, blood pressure, and levels of the stress hormone cortisol.[27][28]

Quantitative Data on Progressive Muscle Relaxation Interventions

| Parameter | Intervention | Result | Source(s) |

| Salivary Cortisol | Abbreviated Progressive Muscle Relaxation (APMR) | 8-10% reduction post-intervention | [29][30][31] |

| Self-Reported Stress | Abbreviated Progressive Muscle Relaxation (APMR) | 10% reduction post-intervention | [29][30] |

| Heart Rate & Anxiety | Abbreviated Progressive Muscle Relaxation (APMR) | Significantly lower post-intervention heart rate and state anxiety | [27][28] |

| Sleep Quality | PMR for 20-30 minutes daily for 3 days in burn patients | Significant improvement in sleep quality | [32] |

Experimental Protocol: Evaluating the Effects of Progressive Muscle Relaxation

A randomized controlled trial to assess the efficacy of PMR would typically involve:

-

Participant Recruitment: Recruit a cohort of individuals experiencing stress or anxiety.

-

Randomization: Randomly assign participants to either a PMR intervention group or a control group (e.g., quiet rest or a sham intervention).

-

Intervention: The PMR group receives training in and practices PMR for a specified duration and frequency (e.g., 15-20 minutes daily for one week).[26]

-

Data Collection: Collect physiological measures (e.g., salivary cortisol, heart rate, blood pressure) and psychological self-report measures (e.g., perceived stress scales) at baseline and post-intervention.

-

Statistical Analysis: Compare the changes in the measured parameters between the intervention and control groups to determine the effects of PMR.

Logical relationship of PMR in distress tolerance.

Conclusion and Future Directions

The this compound skills offer a robust and accessible toolkit for the rapid management of emotional distress by directly influencing the body's physiological state. The mechanisms underlying these techniques – activation of the parasympathetic nervous system, release of endogenous opioids, and reduction of stress hormones – are well-supported by scientific evidence. For drug development professionals, understanding these endogenous systems of emotional regulation can provide valuable insights into novel therapeutic targets and non-pharmacological adjuncts to treatment.

Future research should focus on the synergistic effects of combining this compound skills, the long-term impacts of regular practice on baseline physiological and psychological health, and the application of these techniques in clinical populations with specific deficits in distress tolerance. Further elucidation of the precise neurochemical cascades initiated by these interventions will also be crucial for optimizing their therapeutic application.

References

- 1. ccjm.org [ccjm.org]

- 2. thirahealth.com [thirahealth.com]

- 3. DBT Distress Tolerance Skills: this compound Techniques [manhattanpsychologygroup.com]

- 4. researchgate.net [researchgate.net]

- 5. Cold-water face immersion per se elicits cardiac parasympathetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of Distress Tolerance Training on Problematic Internet Use and Psychological Wellbeing Among Faculty Nursing Students: A Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. Heart Rate Variability at Rest Predicts Heart Response to Simulated Diving - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Human physiological responses to immersion into water of different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vernier.com [vernier.com]

- 13. journal.unesa.ac.id [journal.unesa.ac.id]

- 14. Endorphin release differs by exercise intensity, study finds [medicalnewstoday.com]

- 15. sciencedaily.com [sciencedaily.com]

- 16. High-intensity interval training makes you feel good inside out - VU:Sci Magazine [vusci.org]

- 17. medicalxpress.com [medicalxpress.com]

- 18. Cortisol and β-Endorphin Responses During a Two-Month Exercise Training Program in Patients with an Opioid Use Disorder and on a Substitution Treatment [mdpi.com]

- 19. ideafit.com [ideafit.com]

- 20. The physiological effects of slow breathing in the healthy human - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Autonomic Nervous System Response Patterns of Test-Anxious Individuals to Evaluative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Single Slow-Paced Breathing Session at Six Cycles per Minute: Investigation of Dose-Response Relationship on Cardiac Vagal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ecommons.cornell.edu [ecommons.cornell.edu]

- 24. Comparing the Effects of Square, 4-7-8, and 6 Breaths-per-Minute Breathing Conditions on Heart Rate Variability, CO2 Levels, and Mood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Slow-Paced Breathing and Autonomic Function in People Post-stroke [frontiersin.org]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

- 27. researchgate.net [researchgate.net]

- 28. The impact of abbreviated progressive muscle relaxation on salivary cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. The effect of progressive muscle relaxation on daily cortisol secretion : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 31. The effect of progressive muscle relaxation on daily cortisol secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. healthline.com [healthline.com]

The TIPP of the Iceberg: A Technical Guide to Parasympathetic Activation via Distress Tolerance Skills

An In-depth Examination of the Physiological Mechanisms and Evidence-Based Protocols for Researchers and Drug Development Professionals

Abstract

In the landscape of psychophysiological regulation, Dialectical Behavior Therapy (DBT) offers a set of distress tolerance skills known by the acronym TIPP (Temperature, Intense Exercise, Paced Breathing, Paired Muscle Relaxation). These techniques are designed to rapidly de-escalate emotional distress by directly influencing the body's physiological state. This technical guide provides a comprehensive analysis of the core mechanisms by which this compound skills modulate the autonomic nervous system, with a specific focus on the activation of the parasympathetic nervous system (PNS). For a scientific audience, including researchers and drug development professionals, this document synthesizes the existing quantitative data, details experimental protocols for measuring physiological responses, and presents signaling pathways and workflows through Graphviz visualizations. The aim is to furnish a rigorous, evidence-based understanding of how these behavioral interventions can induce a state of calm and physiological homeostasis, offering potential non-pharmacological avenues for autonomic regulation.

Introduction: The Autonomic Nervous System and Distress

The autonomic nervous system (ANS) is a critical regulator of bodily functions, maintaining homeostasis through its two primary branches: the sympathetic nervous system (SNS) and the parasympathetic nervous system (PNS). The SNS, often associated with the "fight-or-flight" response, mobilizes the body's resources in response to stress, leading to increased heart rate, blood pressure, and respiration. Conversely, the PNS, known for the "rest-and-digest" response, conserves energy and promotes a state of calm by slowing the heart rate and increasing digestive activity.[1]

In states of acute emotional distress, the SNS is often hyperactivated, leading to a cascade of physiological changes that can be overwhelming and contribute to maladaptive coping behaviors.[2] this compound skills, a component of the distress tolerance module of DBT, are designed to counteract this sympathetic arousal by directly engaging physiological mechanisms that activate the PNS.[3][4] This guide delves into the scientific underpinnings of each this compound component, providing a detailed examination of their effects on the parasympathetic nervous system.

This compound Skills: Mechanisms of Parasympathetic Activation

The this compound skills comprise four distinct but complementary interventions that leverage the body's innate physiological responses to rapidly shift the autonomic balance towards parasympathetic dominance.

Temperature: Triggering the Mammalian Dive Reflex

Applying a cold stimulus to the face, particularly around the eyes and cheeks, activates the mammalian dive reflex, a physiological response observed in all air-breathing vertebrates.[5][6] This reflex is a powerful and immediate way to stimulate the vagus nerve, the primary nerve of the parasympathetic nervous system.[3]

The application of cold water to the face stimulates trigeminal nerve receptors. This sensory input travels to the brainstem, where it initiates a cascade of autonomic responses, including bradycardia (slowing of the heart rate) and peripheral vasoconstriction, mediated by the vagus nerve.

| Intervention | Key Parameters | Outcome Measure | Result | Citation(s) |

| Cold Water Facial Immersion | Water temperature: ~10°C | Heart Rate (HR) | ~14% reduction | [7] |

| Cold Pack on Face | Temperature: -4°C | Heart Rate (HR) | ~29.2% decrease | [5] |

| Cold Water (~10°C) on Face | - | Diving Reflex | Elicited | [5] |

| Warm Water (>23°C) on Face | - | Diving Reflex | Not observed | [5] |

Objective: To measure the cardiovascular effects of the mammalian dive reflex in human subjects.

Materials:

-

Large basin or bowl

-

Cold water (approximately 10°C)

-

Ice cubes

-

Thermometer

-

Electrocardiogram (ECG) monitor

-

Blood pressure monitor

-

Pulse oximeter

-

Towel

Procedure:

-

Baseline Measurement: The subject is seated in a relaxed position. Baseline heart rate, ECG, and blood pressure are recorded for a minimum of 5 minutes.

-

Intervention: The subject is instructed to hold their breath and immerse their face in the basin of cold water for 30 seconds.

-

Data Collection: Heart rate, ECG, and blood pressure are continuously monitored and recorded throughout the 30-second immersion period.

-

Post-Intervention: The subject removes their face from the water and resumes normal breathing. Recovery data is collected for at least 5 minutes post-immersion.

-

Control Condition: The procedure can be repeated with warm water (e.g., >23°C) to serve as a control.

Intense Exercise: Post-Exercise Parasympathetic Reactivation

Engaging in a brief period of intense physical activity leads to an initial increase in sympathetic nervous system activity.[8] However, the period immediately following the cessation of exercise is characterized by a phenomenon known as parasympathetic reactivation, where the PNS rebounds to slow the heart rate and restore homeostasis.[9]

While direct data on the immediate PNS effects of a brief bout of intense exercise as used in this compound is limited, studies on post-exercise recovery provide relevant insights.

| Intervention | Key Parameters | Outcome Measure | Result | Citation(s) |

| High-Intensity Interval Training | - | Post-exercise HRV | Impaired immediately after | |

| Anaerobic Threshold Exercise | - | Post-exercise HRV (LF n.u.) | Improved immediately after |

Note: The type and duration of "intense exercise" are critical variables. The goal in this compound is a brief burst to facilitate a rapid physiological shift, which may differ from the protocols in some exercise physiology studies.

Objective: To quantify the change in heart rate variability (HRV) immediately following a short bout of intense exercise.

Materials:

-

Stationary cycle ergometer or treadmill

-

Heart rate monitor with R-R interval recording capability

-

HRV analysis software

Procedure:

-

Baseline Measurement: The subject rests in a seated or supine position for 10 minutes while baseline heart rate and R-R intervals are recorded.

-

Exercise Protocol: The subject engages in 60 seconds of high-intensity cycling or running at a predetermined high-exertion level (e.g., 80-90% of maximum heart rate).

-

Immediate Post-Exercise Measurement: Immediately upon cessation of exercise, the subject returns to the resting position, and heart rate and R-R intervals are recorded continuously for 10-15 minutes.

-

Data Analysis: HRV parameters (e.g., RMSSD, HF power) are calculated for the baseline and post-exercise periods to assess the degree of parasympathetic reactivation.

Paced Breathing: Enhancing Respiratory Sinus Arrhythmia

Slow, deep breathing, particularly with an extended exhalation, directly stimulates the vagus nerve and increases respiratory sinus arrhythmia (RSA), a naturally occurring variation in heart rate that occurs during the breathing cycle. RSA is a reliable indicator of cardiac vagal tone.

| Intervention | Key Parameters | Outcome Measure | Result | Citation(s) |

| Slow Paced Breathing | 5-6 breaths per minute | Parasympathetic Nervous System | Activation | |

| Paced Breathing | - | Heart Rate Variability | Increased | [2] |

Objective: To measure the effect of a specific paced breathing protocol on respiratory sinus arrhythmia.

Materials:

-

ECG monitor for R-R interval recording

-

Respiration monitor (e.g., respiratory belt)

-

Metronome or paced breathing application

-

Software for RSA quantification (e.g., implementing Porges-Bohrer or peak-to-trough method)

Procedure:

-

Baseline Measurement: The subject breathes spontaneously in a quiet, seated position for 5 minutes while ECG and respiration are recorded.

-

Paced Breathing Intervention: The subject is instructed to breathe in time with a metronome or visual pacer set to a specific frequency (e.g., 6 breaths per minute) with a designated inhalation-to-exhalation ratio (e.g., 4-second inhale, 6-second exhale). This is performed for 5 minutes.

-

Data Analysis: RSA is quantified from the ECG and respiration data for both the baseline and paced breathing conditions. A comparison of RSA amplitude between the two conditions indicates the effect of the intervention.

Paired Muscle Relaxation: Inducing a Global Relaxation Response

Paired muscle relaxation (PMR) involves systematically tensing and then relaxing different muscle groups throughout the body. This process is believed to reduce sympathetic arousal and indirectly increase parasympathetic activity by decreasing proprioceptive feedback of muscle tension to the central nervous system.[5]

| Intervention | Key Parameters | Outcome Measure | Result | Citation(s) |

| Progressive Muscle Relaxation | 12 sessions | Heart Rate (HR) | Significant decrease | |

| Progressive Muscle Relaxation | Long-term training (77 days) | Heart Rate Variability (ln RMSSD) | Significant gradual increase | [5] |

| Progressive Muscle Relaxation | - | Blood Pressure (BP) | Reduction | [5] |

Objective: To measure changes in autonomic nervous system activity in response to a single session of paired muscle relaxation.

Materials:

-

Quiet, comfortable room with a reclining chair or mat

-

Audio recording with PMR instructions

-

Heart rate monitor (for R-R intervals)

-

Blood pressure monitor

-

HRV analysis software

Procedure:

-

Baseline Measurement: The subject rests comfortably for 10 minutes while baseline heart rate, R-R intervals, and blood pressure are recorded.

-

PMR Intervention: The subject follows a guided audio recording for a 15-20 minute paired muscle relaxation exercise. The protocol should guide the subject to tense specific muscle groups for 5-7 seconds upon inhalation and then release the tension upon exhalation, progressing through all major muscle groups.

-

Post-Intervention Measurement: Immediately following the PMR session, heart rate, R-R intervals, and blood pressure are recorded for another 10 minutes.

-

Data Analysis: Pre- and post-intervention values for heart rate, blood pressure, and HRV metrics (e.g., RMSSD, SDNN, HF power) are compared to determine the physiological effects of the relaxation technique.

Synthesis and Implications for Research and Development

The this compound skills offer a multi-faceted approach to rapidly inducing a state of parasympathetic dominance. The evidence is strongest for the "Temperature" and "Paced Breathing" components, which have direct and well-documented pathways to vagal stimulation. The "Intense Exercise" and "Paired Muscle Relaxation" components, while physiologically sound in their rationale for promoting a relaxation response, would benefit from further research to quantify their immediate effects on PNS biomarkers using standardized protocols.

For researchers, this guide provides a foundation for designing studies to further elucidate the precise mechanisms and dose-response relationships of these interventions. For drug development professionals, an understanding of these powerful non-pharmacological methods for autonomic modulation can inform the development of novel therapeutic strategies and provide a basis for comparative efficacy studies. The ability of these simple, accessible techniques to rapidly alter physiological states underscores the profound connection between behavior and autonomic regulation.

Conclusion

The this compound skills are not merely psychological coping mechanisms; they are potent physiological interventions that directly engage the parasympathetic nervous system. By leveraging the mammalian dive reflex, respiratory sinus arrhythmia, post-exercise parasympathetic rebound, and the global relaxation response, these techniques provide a rapid and effective means of shifting the autonomic nervous system from a state of sympathetic hyperarousal to one of parasympathetic calm. The detailed protocols and quantitative data presented in this guide offer a roadmap for future research and a deeper appreciation for the intricate interplay between the mind, body, and the autonomic nervous system.

References

- 1. researchgate.net [researchgate.net]

- 2. Stress and Heart Rate Variability: A Meta-Analysis and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increasing Heart Rate Variability through Progressive Muscle Relaxation and Breathing: A 77-Day Pilot Study with Daily Ambulatory Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute Changes in Autonomic Nerve Activity during Passive Static Stretching [pubs.sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of exhaustive exercise on autonomic nervous system activity: insights from HRV analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of acute exercise programs on heart rate variability and vascular function in sedentary college students: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Progressive Muscle Relaxation on Psychophysiological Variables in Basketball Athletes - PMC [pmc.ncbi.nlm.nih.gov]

neurobiological basis of TIPP intervention

An In-depth Technical Guide to the Neurobiological Basis of TIPP Intervention

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound (Temperature, Intense Exercise, Paced Breathing, and Progressive Muscle Relaxation) skills, a core component of Dialectical Behavior Therapy (DBT), are a set of powerful, physiology-based techniques for managing acute emotional distress.[[“]][2][3][4][5][6] This technical guide provides an in-depth exploration of the neurobiological mechanisms underlying each component of the this compound intervention. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways, quantitative physiological effects, and experimental protocols that form the evidence base for these techniques.

Temperature: The Neurobiology of Cold Exposure

Sudden exposure to cold water or air triggers a cascade of physiological responses that can rapidly reduce emotional arousal. This is a form of hormetic stress, where a brief, controlled stressor leads to adaptive changes in the brain and body.[7][8]

Neurobiological Mechanisms

The primary mechanism of action for the temperature component of this compound is the activation of the sympathetic nervous system and the subsequent release of key neurotransmitters.[7][9] Immersing the face in cold water specifically triggers the mammalian diving reflex, which leads to a decrease in heart rate and the activation of the parasympathetic nervous system, inducing a state of calm.[4]

-

Norepinephrine (B1679862) and Dopamine (B1211576) Surge: Cold exposure stimulates a significant release of norepinephrine and dopamine.[7][10] Norepinephrine increases alertness and focus, while dopamine is crucial for motivation and mood regulation.[7][11][12]

-

Vagus Nerve Stimulation: The vagus nerve, a key component of the parasympathetic nervous system, is activated by cold exposure, particularly when applied to the face and neck.[10][13] This activation contributes to a decrease in heart rate and an increase in heart rate variability (HRV), a marker of parasympathetic activity and emotional resilience.[13]

-

Endorphin Release: Cold water immersion can trigger the release of endorphins, the body's natural opioids, which have analgesic and mood-elevating effects.[9]

Quantitative Data

| Intervention | Neurobiological Outcome | Quantitative Change | Reference |

| 1-hour head-out immersion in 14°C water | Plasma Norepinephrine | +530% | [14] |

| 1-hour head-out immersion in 14°C water | Plasma Dopamine | +250% | [12][14] |

| Cold stimulation to the lateral neck region | Heart Rate Variability (rMSSD) | Significant Increase | [13] |

| Winter swimming (0-2°C) for 20 seconds, 3x/week for 12 weeks | Salivary Cortisol | Significant Decrease | [4] |

Experimental Protocols

Protocol for Cold Water Immersion and Neurotransmitter Measurement:

-

Participants: Healthy young men.

-

Procedure: Participants underwent a 1-hour head-out immersion in a temperature-controlled water bath. Three temperature conditions were tested: 32°C, 20°C, and 14°C. Blood samples were collected before and after the immersion.

-

Measurement: Plasma concentrations of norepinephrine and dopamine were measured using high-performance liquid chromatography (HPLC).[14]

Protocol for Cold Stimulation and Heart Rate Variability:

-

Participants: Healthy adult volunteers.

-

Procedure: Cold stimulation was applied to the right lateral neck region using a thermode device for 16-second intervals over four trials. A control condition involved the thermode at a baseline temperature.

-

Measurement: Electrocardiogram (ECG) was recorded, and the root mean square of successive differences (rMSSD) was calculated as an index of heart rate variability.[10][13]

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of cold exposure.

Caption: Experimental workflow for cold water immersion.

Intense Exercise: Neurobiological Impact

Brief, intense exercise rapidly alters brain chemistry, leading to a reduction in emotional distress and an improvement in mood.

Neurobiological Mechanisms

-

Endocannabinoid System Activation: Intense exercise increases the levels of endocannabinoids, particularly anandamide (B1667382), which bind to cannabinoid receptors in the brain.[15][16] This system is involved in mood regulation, pain perception, and the "runner's high."

-

Brain-Derived Neurotrophic Factor (BDNF) Release: High-intensity exercise is a potent stimulus for the release of BDNF, a protein that promotes the growth and survival of neurons and enhances neuroplasticity.[[“]][17][18][19]

-

Endorphin and Monoamine Release: Intense physical activity triggers the release of endorphins and monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, all of which play a significant role in mood, motivation, and the stress response.[4][20]

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation: While acute intense exercise can temporarily increase cortisol levels, regular engagement in such activity can lead to a blunted HPA axis response to other stressors.[21]

Quantitative Data

| Intervention | Neurobiological Outcome | Quantitative Change | Reference |

| High-Intensity Interval Training (HIIT) | Serum BDNF | ~25% increase | [22] |

| 30 min cycling at 80% VO2max | Plasma Anandamide (AEA) | Significant Increase | [15] |

| High-pressure blood flow restriction resistance exercise | Plasma Beta-Endorphin | Significant Increase | [23] |

Experimental Protocols

Protocol for High-Intensity Interval Training and BDNF Measurement:

-

Participants: Healthy young adults.

-

Procedure: Participants performed a HIIT session consisting of a warm-up, followed by several intervals of high-intensity cycling (e.g., 1 minute at 90% of maximal work rate) interspersed with rest periods (e.g., 1 minute of rest). The total exercise duration was 20 minutes.

-

Measurement: Blood samples were taken before and after the exercise session to measure serum BDNF levels using an enzyme-linked immunosorbent assay (ELISA).[19]

Protocol for Intense Exercise and Endocannabinoid Measurement:

-

Participants: Healthy male subjects.

-

Procedure: Participants cycled for 30 minutes at a high intensity (80% of their VO2max).

-

Measurement: Blood samples were collected before and after the exercise, and plasma levels of anandamide were quantified using liquid chromatography-mass spectrometry (LC-MS).[15]

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of intense exercise.

Caption: Experimental workflow for HIIT and BDNF measurement.

Paced Breathing: Autonomic Nervous System Regulation

Slowing the pace of breathing has a direct and rapid impact on the autonomic nervous system, shifting it from a state of sympathetic ("fight or flight") dominance to parasympathetic ("rest and digest") dominance.[[“]]

Neurobiological Mechanisms

-

Vagal Nerve Stimulation and Increased HRV: Slow, deep breathing directly stimulates the vagus nerve, leading to an increase in heart rate variability (HRV).[24][25] Higher HRV is associated with better emotional regulation and a more adaptive stress response.

-

GABAergic System Modulation: Paced breathing may increase the levels of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[26] Increased GABAergic activity can reduce neuronal excitability and promote a state of calm.

-

Baroreflex Sensitivity Enhancement: Slow breathing enhances the sensitivity of the baroreflex, a homeostatic mechanism that controls blood pressure.[27] This contributes to a reduction in physiological arousal.

Quantitative Data

| Intervention | Neurobiological Outcome | Quantitative Change | Reference |

| Paced breathing at 6 breaths per minute | Heart Rate Variability (LF power) | Significant Increase | [27][28] |

| 12-week Iyengar yoga and coherent breathing (5 breaths/min) | Thalamic GABA levels | Significant Increase | [26] |

| Paced breathing at the low-frequency peak | Baroreflex Sensitivity | Significant Increase | [27] |

Experimental Protocols

Protocol for Paced Breathing and Heart Rate Variability:

-

Participants: Healthy college students.

-

Procedure: Participants were randomly assigned to different breathing conditions, including a paced breathing group at 6 breaths per minute. The intervention lasted for 15 minutes.

-

Measurement: ECG was recorded throughout the experiment, and HRV was analyzed in the frequency domain, focusing on the low-frequency (LF) power.[28]

Protocol for Coherent Breathing and GABA Measurement:

-

Participants: Individuals with major depressive disorder.

-

Procedure: Participants engaged in a 12-week intervention of Iyengar yoga which included 20 minutes of coherent breathing at a rate of 5 breaths per minute.

-

Measurement: Thalamic GABA levels were measured using magnetic resonance spectroscopy (MRS) before and after the intervention.[26]

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of paced breathing.

References

- 1. consensus.app [consensus.app]

- 2. JMIR Formative Research - Effects of Cold Stimulation on Cardiac-Vagal Activation in Healthy Participants: Randomized Controlled Trial [formative.jmir.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Jumping into the Ice Bath Trend! Mental Health Benefits of Cold Water Immersion – Lifestyle Medicine [lifestylemedicine.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The effect of progressive muscle relaxation on daily cortisol secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychiatryonline.org [psychiatryonline.org]

- 9. Frontiers | Comparing heart rate variability biofeedback and simple paced breathing to inform the design of guided breathing technologies [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Deliberate cold exposure for focus : A Brilliant Mind [abrilliantmind.blog]

- 12. Dopamine: The Key to Understanding the Effects of Cold Water Immersion on the Body - ELEVATION HEALTH SOLUTIONS [elevationhealthsolutions.com]

- 13. Effects of Cold Stimulation on Cardiac-Vagal Activation in Healthy Participants: Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human physiological responses to immersion into water of different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Endocannabinoid System and Physical Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effects of exercise on circulating endocannabinoid levels—a protocol for a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effect of High-Intensity Interval Training (HIIT) on Brain-Derived Neurotrophic Factor Levels (BNDF): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immediate effect of high-intensity exercise on brain-derived neurotrophic factor in healthy young adults: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-intensity interval training evokes larger serum BDNF levels compared with intense continuous exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Study finds aerobic exercise spurs endorphins, relieves low back pain - VUMC News [news.vumc.org]

- 21. Aerobic Exercise and Endocannabinoids: A Narrative Review of Stress Regulation and Brain Reward Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acute high-intensity interval training, but not reduced-exertion high-intensity interval training increase brain-derived neurotrophic factor in a block randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. ecommons.cornell.edu [ecommons.cornell.edu]

- 25. The physiological effects of slow breathing in the healthy human - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Thalamic Gamma Aminobutyric Acid Level Changes in Major Depressive Disorder After a 12-Week Iyengar Yoga and Coherent Breathing Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Efficacy of Paced Breathing at the Low-frequency Peak on Heart Rate Variability and Baroreflex Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the History, Development, and Physiological Mechanisms of TIPP Skills in Dialectical Behavior Therapy

An In-depth Technical Guide on the Core History and Development of TIPP Skills in Dialectical Behavior Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dialectical Behavior Therapy (DBT), developed by Dr. Marsha Linehan, is a comprehensive, evidence-based psychotherapy designed to treat individuals with severe emotion dysregulation.[1][2] A core component of DBT is the distress tolerance module, which includes the this compound skills—a set of techniques for managing acute emotional distress.[3][4] this compound is an acronym for Temperature, Intense Exercise, Paced Breathing, and Progressive Muscle Relaxation.[5][6] This guide provides a detailed examination of the history and development of this compound skills, their theoretical underpinnings, and the physiological mechanisms that make them effective. It includes a synthesis of quantitative data from relevant studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows to provide a comprehensive resource for researchers and clinicians.

History and Development of this compound in DBT

DBT was developed in the late 1980s by Dr. Marsha Linehan to treat chronically suicidal individuals diagnosed with borderline personality disorder (BPD).[1] The development of DBT was rooted in the principles of cognitive-behavioral therapy (CBT), with additional influences from mindfulness and acceptance-based strategies.[1][3] The distress tolerance skills, including this compound, were designed to help individuals navigate crisis situations without resorting to harmful behaviors.[3] The this compound skills specifically target the physiological components of intense emotions, aiming to rapidly alter the body's stress response.[3]

The this compound acronym represents four distinct skills, each with its own physiological basis for reducing emotional arousal:

-

T emperature: Utilizes the mammalian diving reflex to quickly lower heart rate.[7]

-

I ntense Exercise: Helps to dissipate the body's stored energy from a heightened emotional state.[7]

-

P aced Breathing: Engages the parasympathetic nervous system to promote relaxation.[7]

-

P aired Muscle Relaxation: Reduces physical tension associated with emotional distress.[7]

While initially developed for BPD, the efficacy of DBT and its skills has led to its application in a variety of other mental health conditions, including substance use disorders, eating disorders, and depression.[2]

Physiological Mechanisms and Experimental Evidence

The this compound skills are grounded in the principle of activating the parasympathetic nervous system (PNS), which is responsible for the body's "rest and digest" response and counteracts the "fight or flight" response of the sympathetic nervous system (SNS).[3]

Temperature: The Mammalian Diving Reflex

The "Temperature" component of this compound involves applying cold water to the face to trigger the mammalian diving reflex.[7] This reflex is a physiological response observed in all mammals that optimizes respiration to allow them to stay underwater for extended periods. In humans, facial immersion in cold water while holding one's breath elicits several physiological changes, most notably a significant decrease in heart rate (bradycardia).[8][9]

Signaling Pathway:

The primary mechanism involves the stimulation of the trigeminal nerve (cranial nerve V) by cold water on the face.[9] This afferent signal travels to the brainstem, where it activates the vagus nerve (cranial nerve X), the main nerve of the parasympathetic nervous system.[10] Vagal stimulation leads to the release of acetylcholine (B1216132) at the sinoatrial node of the heart, which slows the heart rate.[10][11]

Mammalian Diving Reflex Signaling Pathway

Quantitative Data:

| Study | Water Temperature (°C) | Mean Heart Rate Decrease | Subjects |

| Arnold (1985) | 1 | From ~70 to ~45 bpm | 27 healthy volunteers |

| Schagatay & Andersson (1998) | 10 | 22% fall in HR within 10s | 7 healthy volunteers |

| Kinoshita et al. (2006) | 10 | Significant increase in R-R interval | 8 healthy volunteers |

| Heusser et al. (2010) | 10 | Group 1 (18-27 yrs): to 65.52 bpm, Group 2 (30-40 yrs): to 57.64 bpm | 50 healthy male participants |

Experimental Protocol: Cold Water Facial Immersion

A common experimental protocol to induce the mammalian diving reflex is as follows:

-

Participants: Healthy volunteers without a history of cardiovascular disease.

-

Baseline Measurement: Resting heart rate is recorded for a set period (e.g., 5 minutes) using an electrocardiogram (ECG).

-

Procedure: Participants are instructed to hold their breath at a normal inspiration and immerse their entire face in a basin of cold water (typically 10-15°C) for 30 seconds.

-

Data Collection: ECG is continuously recorded throughout the facial immersion and for a recovery period afterward.

-

Analysis: Heart rate is calculated from the R-R intervals of the ECG and compared between baseline, immersion, and recovery phases.

Cold Water Facial Immersion Experimental Workflow

Intense Exercise

Intense, short-term exercise is proposed to help regulate emotions by expending the body's physiological arousal that accompanies strong emotions.[5] Exhaustive exercise leads to a significant decrease in parasympathetic nervous system activity and an increase in sympathetic nervous system activity.[12][13] While this may seem counterintuitive for a calming technique, the subsequent recovery period involves a rebound in parasympathetic activity.

Quantitative Data:

| Study | Exercise Protocol | Key Findings |

| Michael et al. (2017) | Exhaustive exercise (Bruce Protocol) | Significant decrease in RMSSD (-84.15%) and pNN50 (-94.55%) post-exercise, indicating reduced parasympathetic activity.[12] |

| Kingsley & Figueroa (2016) | Acute resistance exercise | Significant increase in LF/HF ratio post-exercise, indicating increased sympathetic activity. |

Paced Breathing

Slow, paced breathing is a well-established method for increasing parasympathetic activity.[14] A typical paced breathing rate is around 5-6 breaths per minute.[15] This technique enhances respiratory sinus arrhythmia (RSA), the natural variation in heart rate that occurs during the breathing cycle, which is a marker of cardiac vagal control.[16]

Quantitative Data:

| Study | Breathing Protocol | Key Findings |

| Lin et al. (2014) | 0.1 Hz (6 breaths/min) | Increased HRV and baroreflex sensitivity. |

| Bourdillon et al. (2025) | 4 weeks of personalized slow-paced breathing | Increased parasympathetic modulation of the heart (increased HF power).[16] |

Progressive Muscle Relaxation (PMR)

Developed by Edmund Jacobson, PMR involves systematically tensing and relaxing different muscle groups.[17] This process reduces muscle tension and decreases sympathetic nervous system arousal, leading to a state of physical and psychological relaxation.[17]

Quantitative Data:

| Study | Intervention | Key Findings |

| Toussaint et al. (2021) | 20 minutes of PMR | Significant increase in self-reported relaxation and a linear decrease in electrodermal activity, indicating physiological relaxation.[18][19][20] |

| Kwekkeboom et al. (2010) | PMR for chronic pain | Significant reductions in pain and anxiety. |

Integration and Application in a Clinical Setting

In a clinical context, individuals are taught to use the this compound skills as a first-line crisis survival strategy.[21] The choice of which skill to use may depend on the individual's preference and the specific situation. The skills are designed to be used for a short duration to de-escalate intense emotions to a level where other coping strategies can be employed.[21]

Conclusion

The this compound skills within DBT represent a powerful set of techniques for managing acute emotional distress, grounded in well-understood physiological mechanisms. The history of their development within DBT highlights the innovation of integrating physiological interventions into psychotherapy. For researchers and drug development professionals, understanding these mechanisms can inform the development of novel therapeutic approaches that target the interplay between the central and autonomic nervous systems in emotional dysregulation. Further research is warranted to investigate the synergistic effects of the this compound skills when used in combination and to explore their application in a wider range of clinical populations.

References

- 1. DBT and Distress Tolerance — New York, NY — NY City Psychotherapy [authenticitynyc.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. envisionyourevolution.com [envisionyourevolution.com]

- 4. skylandtrail.org [skylandtrail.org]

- 5. DBT this compound Skills: Improving Distress Tolerance - Expert CBT, DBT, and Testing for Children, Adolescents, and Families | In-person and teletherapy [centerforcbt.org]

- 6. What are the this compound skills in pyschology? [meetbobi.com]

- 7. DBT Distress Tolerance Skills: this compound Techniques [manhattanpsychologygroup.com]

- 8. Facial cold receptors and the survival reflex "diving bradycardia" in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Autonomic Effects of Facial Immersion at Varying Water Temperatures: A Comparative Study Across Two Age Groups | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 10. droracle.ai [droracle.ai]

- 11. Cold-water face immersion per se elicits cardiac parasympathetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of exhaustive exercise on autonomic nervous system activity: insights from HRV analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mydoctor.kaiserpermanente.org [mydoctor.kaiserpermanente.org]

- 16. Four weeks of slow-paced breathing: a longitudinal, randomized, placebo-controlled study of the autonomic nervous system | Current Issues in Sport Science (CISS) [ciss-journal.org]

- 17. mdpi.com [mdpi.com]

- 18. Effectiveness of Progressive Muscle Relaxation, Deep Breathing, and Guided Imagery in Promoting Psychological and Physiological States of Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effectiveness of progressive muscle relaxation, deep breathing, and guided imagery in promoting psychological and physiological states of relaxation - White Rose Research Online [eprints.whiterose.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. dialecticalbehaviortherapy.com [dialecticalbehaviortherapy.com]

TIPP for Emotion Dysregulation: A Technical Guide to a Core Distress Tolerance Skill

For Immediate Release

A Deep Dive into the Mechanisms and Applications of a Key Dialectical Behavior Therapy Intervention

This technical guide offers an in-depth review of the TIPP skills, a cornerstone of Dialectical Behavior Therapy's (DBT) distress tolerance module. Designed for researchers, scientists, and drug development professionals, this document synthesizes the existing scientific literature on the physiological and psychological underpinnings of this compound. The guide provides a comprehensive overview of the mechanisms of action, detailed experimental protocols from key studies, and a quantitative summary of the available data.

Introduction to this compound

This compound is an acronym that stands for Temperature, Intense Exercise, Paced Breathing, and Progressive Muscle Relaxation. It is a set of skills designed to be used in moments of overwhelming emotional distress to rapidly de-escalate the body's physiological and emotional response.[1][2][3] The primary goal of this compound is to activate the parasympathetic nervous system (PNS), which is responsible for the body's "rest and digest" functions, thereby counteracting the effects of the sympathetic nervous system's (SNS) "fight or flight" response that is often hyperactive during emotional crises.[1][4][5] By changing the body's physiology, this compound skills can help individuals regain a sense of control and reduce the intensity of their emotional experience, making it possible to then engage in other coping strategies.[1][6]

Core Components of this compound: Mechanisms and Data

Temperature

The "Temperature" component of this compound primarily involves applying cold stimuli to the face. This technique leverages the mammalian dive reflex, a physiological response that is triggered by facial contact with cold water and holding one's breath.[5][6] The dive reflex leads to a rapid decrease in heart rate (bradycardia) and the constriction of peripheral blood vessels, which helps to conserve oxygen and slow down the body's metabolic rate.[5][6] This physiological shift is mediated by the activation of the parasympathetic nervous system.[6]

| Study | Intervention | Key Findings |

| Fagius & Sundlöf (1986) | Face immersion in water at various temperatures | Bradycardia was most pronounced with colder water temperatures. |

| Kinoshita et al. (2006) | Cold pack application to the forehead and eyes | Significant decrease in heart rate and increase in high-frequency heart rate variability (an indicator of PNS activity). |

Experimental Protocol: Facial Cooling for Bradycardia Induction

A commonly cited experimental protocol for inducing the dive reflex through facial cooling involves the following steps:

-

Participant Preparation: Participants are seated in a comfortable, upright position. Baseline physiological measures, including heart rate and blood pressure, are recorded.

-

Stimulus Preparation: A basin of cold water is prepared. The temperature of the water is a critical variable, with studies often using temperatures ranging from 10-15°C.

-

Procedure: Participants are instructed to hold their breath and immerse their entire face in the cold water for a predetermined duration, typically 30 seconds.

-

Data Collection: Physiological parameters are continuously monitored during and after the facial immersion to measure changes from baseline.